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3-Mercaptohexanal - 51755-72-7

3-Mercaptohexanal

Catalog Number: EVT-1556569
CAS Number: 51755-72-7
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

3-Mercaptohexanal can be derived from natural sources, particularly during the fermentation processes of certain foods and beverages, such as wine. It is formed through the enzymatic cleavage of cysteine conjugates that are present in grape musts. The compound's formation is influenced by various factors including yeast strains used in fermentation and the composition of the grape must.

Classification

This compound falls under the classification of thiols and aldehydes. It is categorized as a volatile sulfur compound, which are known for their significant impact on the aroma profiles of various food products.

Synthesis Analysis

Methods

The synthesis of 3-Mercaptohexanal can be achieved through several methods:

  1. Enzymatic Synthesis: The use of enzymes such as β-lyase facilitates the cleavage of cysteine conjugates to produce 3-mercaptohexanal. This method allows for the generation of specific enantiomers, enhancing its application in flavor chemistry .
  2. Chemical Synthesis: Traditional chemical synthesis methods involve reactions between appropriate thiols and aldehydes or through reduction processes. For example, starting with 3-mercaptohexan-1-ol and converting it to the corresponding aldehyde can be achieved through oxidation reactions .

Technical Details

The enzymatic method typically requires controlled conditions to optimize yield and selectivity. Parameters such as pH, temperature, and substrate concentration are critical for maximizing enzyme activity during synthesis.

Molecular Structure Analysis

Structure

The molecular formula for 3-Mercaptohexanal is C6H12OSC_6H_{12}OS, with a molecular weight of approximately 134.24 g/mol. The structure features a six-carbon chain with a thiol group at the third carbon and an aldehyde group at one end.

Structural Data

  • SMILES: CCCCC(S)C=O
  • InChI: InChI=1S/C6H12OS/c1-2-3-6(7)4-5-8/h6H,2-5H2,1H3
Chemical Reactions Analysis

Reactions

3-Mercaptohexanal participates in various chemical reactions:

  1. Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides under oxidative conditions.
  2. Condensation Reactions: It can react with alcohols to form thioacetals or thioesters.
  3. Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, including amines and alcohols.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., acidic or basic environments) that promote reactivity.

Mechanism of Action

Process

The mechanism by which 3-Mercaptohexanal acts in biological systems primarily involves its role as a flavor compound. It contributes to the aroma profile of wines and other fermented products by interacting with olfactory receptors in humans, leading to sensory perceptions associated with these foods.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid
  • Odor: Strong garlic-like aroma
  • Boiling Point: Approximately 180 °C (356 °F)

Chemical Properties

  • Solubility: Soluble in water and organic solvents
  • Stability: Sensitive to oxidation; should be stored under inert atmospheres to prevent degradation.

Relevant data indicate that the compound's volatility allows it to evaporate easily, contributing to its presence in gaseous form during fermentation processes.

Applications

Scientific Uses

3-Mercaptohexanal has several applications in scientific research:

  1. Flavor Chemistry: It is extensively studied for its role in the aroma profiles of wines and other fermented beverages.
  2. Analytical Chemistry: The compound serves as a marker for assessing quality and authenticity in wine production through analytical techniques like gas chromatography-mass spectrometry.
  3. Food Industry: Its strong aromatic properties make it valuable as a flavoring agent in food products.
Introduction to 3-Mercaptohexanol

3-Mercaptohexanol (3MH) stands as a structurally distinctive organosulfur compound that exerts a profound organoleptic influence across food and beverage matrices despite its trace occurrence. This alkanethiol features a six-carbon chain with a sulfhydryl group at the third position and a hydroxyl terminus, creating a bifunctional molecule with significant flavor implications. Designated chemically as 3-sulfanylhexan-1-ol, this compound exemplifies how minimal molecular frameworks can generate potent sensory effects at parts-per-trillion concentrations. The compound's discovery in passion fruit and subsequent identification in wines revolutionized the understanding of varietal aromas, particularly in Sauvignon blanc wines where it contributes essential tropical fruit nuances. Its exceptional sensory properties stem from an exceptionally low odor threshold, enabling it to shape flavor profiles even when present in nanogram quantities. The compound's enantiomeric distribution further modulates its sensory expression, creating a complex relationship between chemical structure and perceived aroma that continues to engage flavor chemists and enologists [1] [3].

Chemical Identity and Nomenclature

3-Mercaptohexanol represents a chiral C6 alkanethiol formally classified as 3-sulfanylhexan-1-ol under IUPAC nomenclature, reflecting the sulfhydryl moiety at carbon position 3 and the terminal alcohol functionality. This volatile sulfur compound is registered under the CAS identifier 51755-83-0, providing a unique reference across chemical databases. The compound's molecular formula, C₆H₁₄OS, corresponds to an average molecular mass of 134.24 g/mol, with a monoisotopic molecular weight of 134.0765 g/mol. The structural framework positions it within the alkylthiol chemical family, characterized by the -SH functional group appended to an aliphatic hydrocarbon chain [3] [5] [6].

Table 1: Systematic Nomenclature and Chemical Identification of 3-Mercaptohexanol

Nomenclature TypeDesignation
IUPAC Name3-Sulfanylhexan-1-ol
Synonym (Common)3-Mercapto-1-hexanol
Alternative Names3-Mercaptohexan-1-ol; 3-Sulphanylhexan-1-ol; FEMA 3850
CAS Registry Number51755-83-0
Chemical FormulaC₆H₁₄OS
Molecular Weight134.24 g/mol
Monoisotopic Mass134.0765 g/mol

The compound's nomenclature reveals substantial terminological variation across scientific literature and industrial applications. While 3-mercaptohexanol remains the prevalent term in flavor chemistry contexts, the suffix -sulfanyl increasingly appears in chemical databases to designate the thiol functional group. The designation FEMA 3850 references its inclusion in the Flavor and Extract Manufacturers Association inventory as a recognized flavor ingredient. This terminological diversity reflects both historical naming conventions and evolving chemical nomenclature standards [3] [6].

Structural Characteristics and Isomerism

The molecular architecture of 3-mercaptohexanol features a hexanol backbone with stereogenic centers that impart significant configurational complexity. The chiral carbon at position 3 creates two enantiomeric forms: (R)-3-mercaptohexanol and (S)-3-mercaptohexanol. These enantiomers exhibit differential olfactory properties despite identical molecular formulas, demonstrating the critical importance of stereochemistry in flavor perception. The compound possesses a rotatable bond count of 4 and a polar surface area of 20.23 Ų, parameters that influence its molecular conformation and intermolecular interactions. The molecule's logP value of approximately 1.38-2.06 indicates moderate lipophilicity, facilitating partitioning between hydrophilic and hydrophobic matrices in food systems [3] [4] [6].

Table 2: Molecular Properties and Structural Features of 3-Mercaptohexanol

Molecular PropertyValue/Characteristic
Hydrogen Bond Donors2 (thiol and hydroxyl groups)
Hydrogen Bond Acceptors1 (hydroxyl group)
Rotatable Bond Count4
Polar Surface Area20.23 Ų
Predicted logP1.38-2.06
Water Solubility2.4 g/L (predicted)
Enantiomeric Forms(R)- and (S)- enantiomers

The sulfhydryl group (-SH) constitutes the molecule's most reactive site, displaying both nucleophilic character and susceptibility to oxidation. This functionality readily forms disulfide bridges under oxidative conditions and participates in Michael addition reactions with α,β-unsaturated carbonyls. The primary alcohol moiety (-CH₂OH) contributes to the compound's moderate polarity and hydrogen-bonding capacity. These dual functional groups create a molecule that participates in diverse chemical interactions within biological and food matrices. The molecular geometry allows for internal hydrogen bonding between the hydroxyl proton and sulfur lone pairs, potentially stabilizing certain conformations that influence volatility and aroma release [3] [6].

Enantiomeric distribution significantly affects sensory properties, with the (S)-enantiomer demonstrating enrichment in passionfruit and certain wines. Research indicates that the (S)-configuration produces more pronounced fruity aromas compared to its (R)-counterpart, explaining its predominance in natural sources where intense tropical fruit notes characterize the aroma profile. Commercial preparations often exist as racemic mixtures (50:50 enantiomeric ratio), though enantioselective synthesis routes increasingly target specific configurations for flavor applications requiring authenticity [3] [4].

Historical Context in Flavor and Fragrance Research

The discovery of 3-mercaptohexanol fundamentally transformed understanding of varietal aromas in wines and tropical fruits. Initial investigations in the late 20th century identified this compound as the elusive "passion fruit thiol" responsible for the intense tropical notes in Sauvignon blanc wines. Researchers established its formation during fermentation through enzymatic cleavage of cysteine-S-conjugate precursors present in grape must, particularly S-3-(hexan-1-ol)-cysteine. This biosynthetic pathway explained how odorless grape precursors transform into potent aroma compounds through yeast metabolism during winemaking [1] [4].

Table 3: Historical Milestones in 3-Mercaptohexanol Research

Time PeriodResearch Milestone
1980s-1990sIdentification as key aroma contributor in Sauvignon blanc wines
Early 2000sDiscovery of glutathione conjugate precursors in grape must
2004Identification as component of human axillary sweat odor
2007Detection in fruit peel of Poncilius trifiliata
2011Characterization of enantiomeric distribution in passionfruit

The compound's sensory significance extends beyond viticulture. Investigations revealed its presence in yellow and purple passionfruit (Passiflora edulis), where it contributes to the characteristic tropical fruit aroma. Subsequent research demonstrated its occurrence across diverse food systems: studies identified 3-mercaptohexanol esters in citrus relatives (Poncirus trifoliata) fruit peels, while microbiological research revealed its generation from non-volatile precursors by skin bacteria (Corynebacterium striatum) in human axillary secretions. The latter discovery explained its role as a contributor to human sweat odor, demonstrating how biological transformations release volatile thiols from cysteine conjugates through bacterial cystathionine β-lyase activity [1] [3].

Flavor applications expanded significantly following sensory characterizations that described its concentration-dependent aroma profile. Industry evaluations documented its transition from savory, rhubarb-like notes at 0.1% to fruitier expressions below 0.01% dilution. This unique sensory behavior established its versatility as a flavor ingredient capable of imparting diverse nuances depending on application concentration. The compound has been identified as the most significant flavor contributor in Grenache rosé wines, where it defines the varietal expression, and contributes essential notes to numerous other wines including Cabernet Sauvignon, Cabernet Franc, Bordeaux blends, Merlot, Sauvignon-Semillon, and Petit Arvine. The sensory characterization of the latter specifically noted the distinctive grapefruit and rhubarb notes attributable to 3-mercaptohexanol [1] [4].

The compound's biosynthetic pathways continue to be elucidated, with research confirming an alternative formation route involving the addition of sulfur sources to (E)-2-hexenal during fermentation. This non-enzymatic pathway explains its more widespread occurrence across grape varieties compared to thiols like 4-methyl-4-sulfanylpentan-2-one (4MMP), which require specific grape-derived precursors. The understanding of these formation mechanisms has enabled winemakers to develop precursor-directed approaches to enhance desirable thiol expression during fermentation [1].

Table 4: Occurrence and Sensory Descriptors of 3-Mercaptohexanol in Natural Sources

SourceSensory ContributionConcentration Range
Sauvignon Blanc WinesPassion fruit, grapefruit, box tree10s-100s ng/L
Passion FruitTropical fruit, sulfurousNot quantified
Grenache RoséPrimary varietal thiolSignificant contributor
Petit Arvine WineGrapefruit, rhubarbNot quantified
Human SweatAxillary odor componentTrace levels
Citrus Fruit PeelAlkanoate derivativesNot quantified

The compound's chemical instability historically complicated its analysis, driving innovations in gas chromatography-mass spectrometry (GC-MS) techniques employing thiol-specific derivatization to enhance detection sensitivity. These analytical advances enabled precise quantification at parts-per-trillion levels, revealing its occurrence in concentrations ranging from tens to hundreds of ng/L in wines – far below human detection thresholds for most volatile compounds, yet profoundly influential due to its exceptionally low perception threshold of 60 ng/L in wine matrices. This analytical revolution transformed understanding of the molecular basis of food aromas, establishing trace thiols as indispensable components of flavor chemistry [1] [3].

Properties

CAS Number

51755-72-7

Product Name

3-Mercaptohexanal

IUPAC Name

3-sulfanylhexanal

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3

InChI Key

MMODARXIJRCRGL-UHFFFAOYSA-N

SMILES

CCCC(CC=O)S

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

3-mercaptohexanal

Canonical SMILES

CCCC(CC=O)S

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